molecular formula C9H11ClN2O2S B13595147 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride

1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B13595147
M. Wt: 246.71 g/mol
InChI Key: PNDSVEBJMMSSRU-UHFFFAOYSA-N
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Description

1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It belongs to the class of pyrazole derivatives, which are widely studied for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring. This is followed by sulfonation using chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted pyrazole derivatives .

Scientific Research Applications

1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Uniqueness

1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for specific applications where other pyrazole derivatives may not be as effective .

Properties

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.71 g/mol

IUPAC Name

1,3-dicyclopropylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C9H11ClN2O2S/c10-15(13,14)8-5-12(7-3-4-7)11-9(8)6-1-2-6/h5-7H,1-4H2

InChI Key

PNDSVEBJMMSSRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C=C2S(=O)(=O)Cl)C3CC3

Origin of Product

United States

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